molecular formula C23H28ClN3O4S B2407577 N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898461-39-7

N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2407577
CAS No.: 898461-39-7
M. Wt: 478
InChI Key: OQDJHXRVMZCAAE-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of compounds related to "N1-(2-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide" involves complex organic reactions, demonstrating their chemical reactivity and potential for further derivatization. For example, reactions of N-phenylmaltimide with chlorosulfonic acid result in sulfonyl chlorides, which with various amines afford corresponding sulfonamides, indicating the versatility of these compounds in chemical synthesis (Cremlyn & Nunes, 1987).

Medicinal Chemistry Applications

  • In medicinal chemistry, derivatives of the mentioned compound are synthesized to evaluate their potential as drug candidates for diseases like Alzheimer's. For instance, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to explore new drug candidates for Alzheimer’s disease, showcasing the role of these compounds in developing therapeutic agents (Rehman et al., 2018).

Structural Studies

  • Structural studies of related compounds, such as 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, provide insights into their molecular conformation, which is crucial for understanding their reactivity and interaction with biological targets. These studies often reveal the spatial arrangement of atoms within the molecule, influencing its chemical and biological properties (Igonin et al., 1993).

Pharmacological Research

  • In pharmacological research, compounds structurally related to "this compound" are investigated for their potential interactions with biological targets. For instance, the study of N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) explores its binding with the HIV-1 gp120 receptor, demonstrating the application of these compounds in understanding and potentially treating infectious diseases (Yoshimura et al., 2010).

Antimicrobial Activity

  • Some derivatives exhibit promising antibacterial activities, indicating their potential in addressing bacterial infections. For example, a study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores evaluated their antibacterial potentials, contributing to the search for new antimicrobial agents (Iqbal et al., 2017).

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-10-11-17(2)21(15-16)32(30,31)27-14-6-5-7-18(27)12-13-25-22(28)23(29)26-20-9-4-3-8-19(20)24/h3-4,8-11,15,18H,5-7,12-14H2,1-2H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDJHXRVMZCAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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